Tert-butyl 6-chloro-6-oxohexanoate

Catalog No.
S14417097
CAS No.
M.F
C10H17ClO3
M. Wt
220.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-chloro-6-oxohexanoate

Product Name

Tert-butyl 6-chloro-6-oxohexanoate

IUPAC Name

tert-butyl 6-chloro-6-oxohexanoate

Molecular Formula

C10H17ClO3

Molecular Weight

220.69 g/mol

InChI

InChI=1S/C10H17ClO3/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3

InChI Key

WOAWOINBCDQVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)Cl

Tert-butyl 6-chloro-6-oxohexanoate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and an oxo group. This compound is notable for its role as a chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical formula is C10H17ClO4C_{10}H_{17}ClO_{4}, and it is often utilized in the synthesis of statins, which are drugs used to lower cholesterol levels in the blood.

The specific stereochemistry of tert-butyl 6-chloro-6-oxohexanoate is crucial for its biological activity, as chirality can significantly influence the pharmacological properties of compounds. The compound serves as an intermediate in the production of various cholesterol-lowering medications, including atorvastatin and rosuvastatin, making it an important target for synthetic chemists.

That facilitate its transformation into more complex molecules. Key reactions include:

  • Reduction: The compound can be reduced to form chiral intermediates essential for drug synthesis. Common reagents for these reductions include sodium borohydride and various biocatalysts.
  • Substitution Reactions: The chloro group can be substituted with other functional groups, allowing for the creation of diverse derivatives that may exhibit different biological activities .

The major products from these reactions are often utilized in the synthesis of statins and other pharmaceuticals, highlighting the compound's significance in medicinal chemistry.

Tert-butyl 6-chloro-6-oxohexanoate exhibits significant biological activity primarily through its role in cholesterol metabolism. As an intermediate in statin synthesis, it contributes to the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol production in the liver. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream, which is beneficial for cardiovascular health .

Research indicates that the specific stereochemistry of this compound affects its interaction with biological targets, emphasizing the importance of chirality in drug design. The compound's potential as a biocatalyst in enzymatic reactions further underscores its relevance in biological systems.

The synthesis of tert-butyl 6-chloro-6-oxohexanoate can be achieved through several methods:

  • Asymmetric Reduction: This method involves reducing tert-butyl 6-chloro-3,5-dioxohexanoate using enzymes such as carbonyl reductases or alcohol dehydrogenases to produce the desired chiral product with high enantiomeric excess.
  • Chemoenzymatic Approaches: These methods combine chemical and enzymatic processes to enhance yield and selectivity. For example, using biocatalysts like recombinant bacteria can lead to efficient transformations under mild conditions .
  • Traditional Organic Synthesis: Multi-step synthetic routes involving various reagents and conditions can also yield tert-butyl 6-chloro-6-oxohexanoate, although they may be less efficient compared to biocatalytic methods .

Tert-butyl 6-chloro-6-oxohexanoate has several applications across different fields:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of statins, which are crucial for managing cholesterol levels.
  • Chemical Research: The compound serves as a chiral building block for synthesizing complex organic molecules, contributing to advancements in synthetic organic chemistry.
  • Biotechnology: Its potential use as a biocatalyst highlights its importance in developing sustainable and environmentally friendly synthetic processes.

Studies on tert-butyl 6-chloro-6-oxohexanoate have focused on its interactions with enzymes involved in cholesterol biosynthesis. The compound's structure allows it to effectively inhibit HMG-CoA reductase, leading to significant reductions in cholesterol production. Furthermore, research into its stereochemical properties has revealed that specific enantiomers exhibit varying degrees of biological activity, underscoring the importance of chirality in drug efficacy .

Tert-butyl 6-chloro-6-oxohexanoate shares structural similarities with several other compounds that are also used in pharmaceutical synthesis. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-chloro-3,5-dioxohexanoateContains two oxo groupsPrecursor to tert-butyl 6-chloro-6-oxohexanoate
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoateHydroxy group presentKey intermediate in statin synthesis
(3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoateTwo hydroxy groupsImportant for developing new statin derivatives

Uniqueness: Tert-butyl 6-chloro-6-oxohexanoate is distinguished by its high enantioselectivity and efficiency in synthesizing cholesterol-lowering drugs compared to similar compounds that may not exhibit such specificity or yield .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

220.0866221 g/mol

Monoisotopic Mass

220.0866221 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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